Cycloartocarpesin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23806-61-3 |
|---|---|
Molecular Formula |
C20H16O6 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C20H16O6/c1-20(2)6-5-12-16(26-20)9-17-18(19(12)24)14(23)8-15(25-17)11-4-3-10(21)7-13(11)22/h3-9,21-22,24H,1-2H3 |
InChI Key |
LXEJWVDCRDILQQ-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=C(C=C(C=C4)O)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)C4=C(C=C(C=C4)O)O)C |
Synonyms |
cycloartocarpesin |
Origin of Product |
United States |
Isolation Methodologies and Botanical Origins of Cycloartocarpesin
Chromatographic and Non-Chromatographic Purification Strategies for Cycloartocarpesin
High-Performance Liquid Chromatography (HPLC) and Column Chromatography for this compound Separation
Column chromatography and High-Performance Liquid Chromatography (HPLC) are fundamental techniques for the separation of this compound from crude plant extracts. researchgate.netchromtech.com These methods separate compounds based on their differential affinities for a stationary phase and a mobile phase. chromtech.com
Column Chromatography Column chromatography is often the initial large-scale separation step. researchgate.net In this process, a crude extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. researchgate.netcup.edu.cn A solvent or a mixture of solvents (the mobile phase) is then passed through the column. researchgate.net Compounds within the extract move through the column at different rates depending on their polarity and interaction with the stationary phase. researchgate.net Less polar compounds generally elute faster, while more polar compounds are retained longer on the polar silica gel. researchgate.net By collecting different fractions of the eluting solvent, a preliminary separation of the compounds is achieved. For instance, the purification of extracts from Artocarpus fulvicortex, a source of this compound, involved successive extractions and likely chromatographic separation to isolate individual flavonoids. utm.mycore.ac.uk
High-Performance Liquid Chromatography (HPLC) For finer purification and quantification, HPLC is the method of choice. chromtech.comsab.ac.lk HPLC operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column with much smaller particles, resulting in higher resolution and faster separation times. sab.ac.lk Reversed-phase HPLC, often with a C18 column, is commonly used for separating phenolic compounds like flavonoids. pensoft.netnih.gov In this technique, the stationary phase is nonpolar, and a polar mobile phase is used. nih.gov A gradient elution, where the composition of the mobile phase is changed over time (e.g., from a water/formic acid mixture to acetonitrile/formic acid), is frequently employed to effectively separate compounds with a wide range of polarities present in the plant extract. pensoft.netnih.gov The final purification of flavonoids from Artocarpus species is often achieved using HPLC, yielding the pure this compound compound. sab.ac.lk
| Botanical Source | Plant Part | Co-isolated Compounds |
|---|---|---|
| Artocarpus heterophyllus | Wood | Artocarpanone, Artocarpesin, Morachalcone A, Artocarpetin, Brosimone I, Cudraflavone B, Carpachromene, Isoartocarpesin, Cyanomaclurin microbiochemjournal.comresearchgate.net |
| Artocarpus fulvicortex | Leaves | 5-Hydroxy-(6:7,3':4')-di(2,2-dimethylpyrano)flavone, Carpachromene, Norartoarpetin, Fridelin utm.mycore.ac.uk |
| Morus mesozygia | Not specified | 6,8-diprenyleriodictyol, Gancaonin Q, Cudraxanthone I frontiersin.org |
Crystallization, Precipitation, and Other Methodologies for this compound Purity
Following chromatographic separation, the fractions containing this compound need to be further purified to remove any remaining impurities. Crystallization and precipitation are key techniques used to obtain the compound in a highly pure, solid form. uct.ac.za
Crystallization vs. Precipitation While both processes yield a solid from a solution, they differ fundamentally. Crystallization is the slow and selective formation of a solid with a well-defined, ordered internal lattice structure. uct.ac.zajongia.commt.com This process is typically achieved by slowly changing solubility conditions, such as cooling a saturated solution or evaporating the solvent, which allows molecules to arrange themselves into a crystal. uct.ac.zamt.com The resulting crystals are generally of high purity because the ordered structure tends to exclude foreign molecules. uct.ac.za
Precipitation, in contrast, is the rapid formation of a solid from a supersaturated solution, often induced by a chemical reaction or the rapid addition of an anti-solvent. jongia.comfiveable.me The resulting solid is often amorphous or consists of very small, less-ordered crystals. jongia.comresearchgate.net
Application in Purification For obtaining high-purity this compound, recrystallization is a preferred method. uct.ac.za This involves dissolving the semi-purified compound from the chromatographic fractions in a minimum amount of a suitable hot solvent. As the solution cools slowly, the solubility of this compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (supernatant). uct.ac.za The pure crystals are then isolated by filtration. uct.ac.za Research on related flavonoids from Artocarpus species has demonstrated the use of recrystallization from fractions to afford pure compounds, a technique directly applicable to the final purification of this compound. utm.my The choice of solvent is critical and is determined empirically to find one in which the compound is soluble when hot but sparingly soluble when cold.
| Technique | Principle | Outcome for this compound |
|---|---|---|
| Crystallization | Slow, controlled formation of a solid with an ordered crystal lattice from a supersaturated solution. uct.ac.zaresearchgate.net | High-purity solid compound with a defined crystalline structure. |
| Precipitation | Rapid formation of a solid from a solution, often resulting in an amorphous or microcrystalline solid. jongia.comfiveable.me | Rapid isolation of the solid compound, which may require further purification. |
Biosynthetic Pathways and Precursors of Cycloartocarpesin
Elucidation of Proposed Biosynthetic Routes to Cycloartocarpesin within Flavonoid Metabolism
The biosynthesis of flavonoids typically begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. nih.govsemanticscholar.org Cinnamic acid is then further modified by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) to produce 4-coumaroyl-CoA. nih.govsemanticscholar.org Chalcone (B49325) synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, the precursor to all flavonoids. nih.govmdpi.com Chalcone isomerase (CHI) then isomerizes the chalcone to a flavanone. nih.govmdpi.com
The pathway diverges at this point, leading to the various flavonoid subclasses, including flavones, flavonols, anthocyanins, and isoflavonoids. nih.govfrontiersin.org this compound, being a prenylated flavone (B191248), is likely synthesized through a series of enzymatic steps involving flavone synthesis and subsequent prenylation and cyclization reactions. While a specific, fully elucidated pathway for this compound biosynthesis is not extensively detailed in the provided search results, its classification as a prenylated flavonoid strongly suggests its formation within the established flavonoid metabolic network. nih.govmdpi.comlipidmaps.orgmdpi.com
Prenylation, the addition of isoprenoid units, is a key step in the biosynthesis of compounds like this compound. mdpi.com This process involves the transfer of an isoprenoid diphosphate (B83284) (such as dimethylallyl diphosphate, DMAPP) to an aromatic acceptor molecule, catalyzed by prenyltransferase enzymes. mdpi.com The cyclization event that forms the pyran ring in this compound is a subsequent modification of a prenylated precursor. lipidmaps.org
Research on other prenylated flavonoids from Artocarpus species, such as artocarpesin, provides insights into potential shared biosynthetic steps or related pathways. nih.govingentaconnect.comejournalmapeki.orgmedkoo.com Artocarpesin, a related prenylated flavone, has been isolated from Artocarpus species and studied for its biological activities. nih.govingentaconnect.comejournalmapeki.orgmedkoo.com
Identification and Characterization of Enzymes Involved in this compound Biogenesis
Several key enzyme families are generally involved in flavonoid biosynthesis, and their activities are crucial for the production of specific flavonoid structures. These include PAL, C4H, 4CL, CHS, and CHI, which are involved in the initial steps of flavonoid skeleton formation. nih.govsemanticscholar.orgmdpi.com
For prenylated flavonoids like this compound, prenyltransferase enzymes play a critical role in attaching the isoprenoid moieties to the flavonoid scaffold. mdpi.com These enzymes exhibit regioselectivity, determining the position of prenylation on the flavonoid structure. mdpi.com While specific prenyltransferases directly responsible for the prenylation leading to this compound are not explicitly identified in the search results, studies on prenylated flavonoids in other plants suggest the involvement of such enzymes in incorporating isoprenoid units derived from the mevalonic acid (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com
The formation of the characteristic pyran ring in this compound involves a cyclization reaction, likely catalyzed by a specific enzyme acting on a prenylated intermediate. The nature and characterization of this specific cyclization enzyme in the context of this compound biosynthesis would require further dedicated research.
Tracing of Metabolic Precursors and Intermediates in this compound Synthesis
The metabolic precursors for this compound, as with other flavonoids, include products from the shikimate and acetate (B1210297) pathways, specifically phenylalanine and malonyl-CoA. nih.govsemanticscholar.orgmdpi.com These are converted through a series of enzymatic reactions into the basic flavonoid structure. nih.govsemanticscholar.orgmdpi.com
Intermediates in the biosynthesis of this compound would include the central flavonoid precursors such as chalcones and flavanones. nih.govmdpi.com Following the formation of the flavone skeleton, prenylation occurs, leading to prenylated flavone intermediates. mdpi.com The position and number of prenyl groups are determined by the specificity of the prenyltransferases involved. mdpi.com The final step in forming the pyran ring of this compound involves the cyclization of a prenylated precursor. lipidmaps.org
While the precise sequence of prenylation and cyclization leading specifically to this compound requires further investigation, studies on related prenylated flavonoids in Artocarpus and other Moraceae species have identified various prenylated chalcones, flavanones, and flavones that could potentially serve as intermediates or related compounds in the biosynthetic pathway. frontiersin.orgmdpi.commdpi.comclockss.org
Genetic and Molecular Regulation of this compound Biosynthetic Gene Expression
The biosynthesis of secondary metabolites in plants, including flavonoids, is under complex genetic and molecular regulation. nih.govfrontiersin.org This regulation involves transcription factors that control the expression of genes encoding the enzymes in the biosynthetic pathways. nih.govwikipedia.org
Studies on flavonoid biosynthesis in various plant species have identified transcription factors, such as R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 proteins, that regulate the expression of structural genes in the pathway. nih.gov These transcription factors often form complexes to modulate gene expression. nih.gov
While specific studies detailing the genetic and molecular regulation of this compound biosynthesis were not prominently found in the provided search results, it is highly probable that the genes encoding the enzymes involved in its synthesis are regulated by a network of transcription factors similar to those controlling the broader flavonoid pathway in Artocarpus and related species. nih.govfrontiersin.org Environmental factors and developmental cues can also influence the expression of these biosynthetic genes, thereby affecting the accumulation of this compound in plant tissues. frontiersin.org
Synthetic Strategies and Chemical Modification of Cycloartocarpesin
Total Synthesis Approaches to Cycloartocarpesin and its Core Scaffolds
Total synthesis provides a route to obtain this compound independently of its natural sources and allows for the creation of structural analogues not found in nature. The complexity of the this compound scaffold presents significant challenges in total synthesis.
Retrosynthetic Analysis and Strategic Disconnections for this compound
Retrosynthetic analysis of this compound involves breaking down the target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. Key strategic disconnections for the this compound framework would likely focus on the formation of the chromen-6-one and the fused dimethylpyran ring system, as well as the attachment of the dihydroxyphenyl moiety.
A crucial step in the synthesis of the chromen-6-one core often involves the cyclization of a suitably substituted precursor, such as an o-hydroxychalcone or a β-diketone derivative. The formation of the dimethylpyran ring typically involves the reaction of a prenyl unit with a phenolic hydroxyl group, followed by cyclization. The attachment of the dihydroxyphenyl group to the flavonoid scaffold is another key consideration in the retrosynthetic plan.
One reported synthesis of this compound trimethyl ether involved the aroylation of the lithium enolate of evodionol with 2,4-dimethoxybenzoyl chloride, followed by cyclodehydration of the resulting β-diketone. tandfonline.com This suggests a retrosynthetic strategy that disconnects the bond between the C-ring and the B-ring equivalent, and also considers the formation of the fused pyran ring.
Detailed Synthetic Pathways and Reaction Conditions for this compound Frameworks
The synthesis of this compound and its related frameworks often employs established methods for flavonoid synthesis, adapted to the specific structural features of this compound.
One synthetic route to this compound trimethyl ether involved the following steps:
Aroylation of the lithium enolate of evodionol (a naturally occurring chromanone with a prenyl group) with 2,4-dimethoxybenzoyl chloride. tandfonline.com This step forms the β-diketone intermediate.
Cyclodehydration of the β-diketone using p-toluenesulphonic acid. tandfonline.com This acidic treatment facilitates the cyclization to form the chromen-6-one system with the fused dimethylpyran ring and the attached dimethoxyphenyl group.
This specific synthesis focused on a trimethyl ether derivative of this compound tandfonline.comamrita.edu, highlighting the use of protecting groups for the hydroxyl functionalities during the synthesis. The natural sample of this compound trimethyl ether was found to be identical to the synthetic sample based on various spectroscopic data (TLC, mp, mmp, IR, UV, NMR, and MS). tandfonline.com
The reaction conditions for these steps are crucial for achieving the desired product in good yield. The aroylation step involving a lithium enolate requires carefully controlled conditions, typically anhydrous solvents and low temperatures. The subsequent cyclodehydration with p-toluenesulphonic acid involves heating the β-diketone in a suitable solvent to promote the elimination of water and formation of the cyclic system. tandfonline.com
While a total synthesis of the parent this compound molecule was not explicitly detailed in the search results, the reported synthesis of its trimethyl ether provides valuable insights into the strategies and reactions that can be employed for constructing the core framework. tandfonline.com
Semi-synthesis of this compound Analogues from Related Natural Products
Semi-synthesis involves using a naturally occurring compound as a starting material for the synthesis of related analogues. This approach can be more efficient than total synthesis if a readily available natural product shares a significant portion of the target molecule's structure.
Given that this compound is found alongside other prenylated flavonoids in Artocarpus species thegoodscentscompany.complantaedb.comscience.gov, these related natural products could potentially serve as starting materials for the semi-synthesis of this compound analogues. For example, artocarpesin, a related prenylated flavonoid thegoodscentscompany.complantaedb.com, might be a potential precursor, although specific semi-synthetic routes from other natural products to this compound or its analogues were not extensively detailed in the search results.
Modification reactions on related flavonoids isolated from Artocarpus species have been explored to create derivatives. For instance, modification of artocarpin, another prenylated flavonoid from Artocarpus, has been reported, involving the conversion of hydroxyl groups to methyl formate (B1220265) groups. researchgate.net This suggests that similar modification strategies could be applied to other Artocarpus flavonoids to generate this compound-like structures or analogues.
Directed Chemical Modification and Derivatization of this compound
Directed chemical modification and derivatization of this compound are undertaken to explore the impact of structural changes on its biological activity, improve its properties, or generate novel compounds.
Synthesis of Novel this compound Analogues with Altered Functional Groups
The synthesis of novel this compound analogues with altered functional groups can involve modifications to the hydroxyl groups, the prenyl side chain, or the core flavonoid scaffold. These modifications can lead to changes in solubility, stability, and biological interactions.
One example of modification involves the synthesis of this compound trimethyl ether, where the hydroxyl groups are methylated. tandfonline.comamrita.edu This type of etherification is a common modification of phenolic compounds. Other potential modifications could include esterification of the hydroxyl groups, hydrogenation or oxidation of the double bond in the prenyl chain, or introduction of other substituents onto the aromatic rings.
While specific detailed synthetic procedures for a wide range of this compound analogues were not found, the general strategies for flavonoid modification, such as those applied to other prenylated flavonoids researchgate.net, would be applicable. These strategies often involve standard organic reactions like alkylation, acylation, oxidation, reduction, and various coupling reactions.
Strategies for Generating Bioactive Metabolites or Prodrugs of this compound
Strategies for generating bioactive metabolites or prodrugs of this compound aim to create compounds with improved pharmacokinetic properties, enhanced activity, or targeted delivery.
Bioactive metabolites of this compound could be formed through metabolic processes in the body, such as phase I or phase II metabolism. Synthetic efforts could focus on synthesizing these predicted metabolites to study their biological activities.
Prodrug strategies involve chemically modifying this compound to an inactive or less active precursor that is converted back to the active parent drug in vivo. This can improve properties like solubility, bioavailability, or targeted delivery. Common prodrug strategies include the formation of esters, carbonates, or phosphate (B84403) esters of hydroxyl groups, which can be cleaved by enzymes in vivo. nih.gov
While no specific examples of this compound prodrug synthesis were found in the search results, the general principles of prodrug design and synthesis applied to other phenolic natural products and flavonoids would be relevant. nih.gov This could involve conjugating this compound to a carrier molecule or introducing labile functional groups that are cleaved under physiological conditions.
Mechanistic Investigations of Cycloartocarpesin S Biological Activities
In Vitro Cellular and Biochemical Activities of Cycloartocarpesin
In vitro studies have explored various cellular and biochemical activities of this compound, providing insights into its potential therapeutic applications.
Modulation of Cellular Proliferation and Apoptotic Pathways by this compound in Cancer Cell Lines
This compound has demonstrated cytotoxic effects against a panel of drug-sensitive and multidrug-resistant cancer cell lines. Studies utilizing the resazurin (B115843) reduction assay have shown that this compound exhibits cytotoxicity with varying IC50 values across different cancer cell types. For instance, IC50 values for this compound ranged from 15.51 µM against leukemia CCRF-CEM cells to 49.83 µM against glioblastoma U87MG.ΔEGFR cells.
Furthermore, this compound has been shown to induce apoptosis in leukemia CCRF-CEM cells. This apoptotic effect is mediated, at least in part, by the activation of caspases and the disruption of mitochondrial membrane potential. Apoptosis, a programmed cell death mechanism, is a critical process for eliminating damaged or unwanted cells and is often dysregulated in cancer. nih.govplantaedb.com Inducing apoptosis is a key strategy in the development of many anticancer agents. plantaedb.com The intrinsic apoptotic pathway involves the release of cytochrome c from mitochondria, leading to the formation of the apoptosome and subsequent activation of caspases like caspase-9 and caspase-3, which execute the cell death program. The tumor suppressor protein p53 also plays a crucial role in regulating apoptosis by inducing pro-apoptotic genes. While the specific molecular targets within these pathways modulated by this compound require further detailed investigation, its ability to activate caspases and disrupt mitochondrial function suggests an involvement in the intrinsic apoptotic pathway.
Anti-inflammatory Signal Transduction Pathways Targeted by this compound
Inflammation is a complex biological response involving various signaling pathways. Key pathways implicated in inflammatory responses include the NF-κB signaling cascade, MAPK pathways (ERK, JNK, p38), and Toll-like receptor (TLR) signaling. nih.gov Activation of these pathways leads to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines. nih.gov While general mechanisms of anti-inflammatory compounds often involve the modulation of these pathways nih.gov, specific research detailing how this compound interacts with and modulates these anti-inflammatory signal transduction pathways was not prominently featured in the search results. Further studies are needed to precisely delineate the targets and mechanisms of this compound within the inflammatory signaling network.
Antioxidant Mechanisms and Radical Scavenging Activity of this compound
This compound has demonstrated antioxidant properties, primarily through its ability to scavenge free radicals. Computational and experimental studies have investigated the radical scavenging mechanisms of this compound towards various free radicals, such as DPPH• and ABTS•-. The proposed mechanisms for radical scavenging by phenolic compounds like this compound include hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss-electron transfer (SPL-ET).
Research suggests that this compound can effectively scavenge free radicals via these mechanisms. The rate constants for HAT and radical adduct formation (RAF) reactions of certain compounds, including those structurally related to flavonoids, have been reported to be remarkably higher than those of standard antioxidants like Trolox and ascorbic acid. The antioxidant capacity of phenolic compounds is often related to the presence of hydroxyl groups on their aromatic rings, which can donate a hydrogen atom or an electron to stabilize radical species. While specific detailed data tables on the radical scavenging activity of this compound across various assays and conditions were not extensively available, computational studies support its potential as a radical scavenger.
Antimicrobial Action Modes and Cellular Targets of this compound
Natural compounds, including flavonoids, can exert antimicrobial effects through various mechanisms, such as disrupting bacterial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid and protein synthesis. Some flavonoids have been shown to target the cell membrane of Gram-positive bacteria. While this compound has been mentioned in the context of the antimicrobial action mechanism of flavonoids from certain plant species, specific detailed information on the modes of antimicrobial action and cellular targets directly attributed to this compound was limited in the search results. Further research is required to fully understand how this compound exerts its antimicrobial effects and to identify its specific cellular targets in different microorganisms.
Enzyme Kinetic Modulations and Receptor Binding Affinities of this compound
The biological effects of compounds can be mediated through their interaction with enzymes and receptors, influencing enzyme kinetics or binding to specific receptor sites. Receptor binding affinity is often quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates higher affinity. Ligand binding studies, such as radioligand binding assays, are commonly used to characterize receptor interactions and determine binding affinities. Compounds can also act as allosteric modulators, binding to a site distinct from the active site and affecting the protein's activity or ligand binding affinity.
Computational studies have predicted the binding affinity of this compound to certain biological targets. For example, this compound has been evaluated for its potential binding affinity to G-quadruplex structures, which are involved in various biological processes and are considered potential therapeutic targets. In silico studies predicted that this compound exhibited binding affinity to G-quadruplex structures, comparable to or better than some known compounds. However, detailed experimental data on enzyme kinetic modulations or a broad spectrum of receptor binding affinities for this compound were not extensively found in the search results.
In Vivo Pharmacodynamic Profiling of this compound in Preclinical Animal Models
In vivo pharmacodynamic (PD) studies are crucial for understanding how a drug or compound interacts with its target within a living organism and the resulting physiological effects. These studies aim to establish the relationship between drug exposure and the desired biological response, often utilizing animal models that mimic human disease conditions lipidmaps.orgnih.govuni.lu. Preclinical in vivo studies are a fundamental aspect of drug discovery, providing data necessary for determining dosing schedules and routes of administration for efficacy testing lipidmaps.org. They also offer insight into whether a compound acts on its intended target within the body lipidmaps.org.
While the provided search results discuss the general methodologies and importance of in vivo PD studies in various contexts, including anti-cancer and anti-inflammatory research lipidmaps.orgnih.govuni.luresearchgate.net, specific detailed data on the in vivo pharmacodynamic profiling of this compound was not found within these results.
Advanced Mechanistic Elucidation of this compound Actions
Advanced mechanistic studies delve deeper into the molecular basis of a compound's biological activities, seeking to identify specific molecular targets and understand the broader cellular and molecular changes induced by the compound.
Systems-Level Analysis of Gene Expression and Proteomic Changes Induced by this compound
Systems-level analyses, such as transcriptomics (gene expression profiling) and proteomics (protein abundance profiling), provide a global view of the molecular changes induced by a compound within a biological system. These approaches can reveal broader biological pathways and processes affected by the compound beyond its direct targets.
The search results discuss the application of gene expression and proteomic analyses in understanding disease mechanisms and drug effects, including in the context of cancer and inflammation. However, there is no specific data presented in the provided search results detailing systems-level analyses of gene expression or proteomic changes specifically induced by this compound.
Biophysical and Biochemical Interactions of this compound with Cellular Macromolecules (e.g., DNA, proteins)
The biological activities of small molecules like this compound are often mediated through their direct interactions with cellular macromolecules, primarily proteins and nucleic acids such as DNA. These interactions can involve a variety of forces, including non-covalent bonds like Van der Waals forces, hydrogen bonds, and electrostatic and pi-pi interactions, which contribute to the specificity and strength of binding monash.eduwwnorton.com. Biophysical and biochemical studies, particularly using computational methods like molecular docking, have provided insights into how this compound may interact with specific protein targets.
Research has explored the potential of this compound to bind to various proteins implicated in disease pathways, including cancer. For instance, molecular docking studies have investigated the binding affinities of this compound and other compounds from Artocarpus species to the ligand-binding domain of the human estrogen receptor alpha (hERα), a key protein in many breast cancers nih.gov. These studies utilize computational modeling to predict the possible interactions between the ligand (this compound) and the active site of the target receptor nih.gov. The binding affinity is often estimated using scoring functions, such as the Glide score in computational docking, where more negative values typically indicate a better binding affinity monash.edutandfonline.com.
In the context of acute myeloid leukemia (AML), this compound has been evaluated for its potential as an inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML tandfonline.comnih.gov. Molecular docking simulations using the human FLT3 protein target (PDB ID: 6JQR) have been performed to assess the binding affinities of various phytochemicals, including this compound tandfonline.comnih.gov. These studies compare the binding energies of tested compounds to those of standard FLT3 inhibitors like sorafenib (B1663141) and gilteritinib (B612023) tandfonline.comnih.gov. Compounds with lower (more negative) binding energies are predicted to have stronger binding affinities to the protein target tandfonline.com.
Data from computational studies provide estimated binding energies and details about the types of interactions (e.g., hydrogen bonds, Van der Waals forces) that occur between this compound and specific amino acid residues in the protein binding site monash.edu.
While the interaction of this compound with proteins, particularly in the context of receptor binding and enzyme inhibition, has been a focus of computational studies, direct experimental data detailing its biophysical interactions with DNA appears less extensively reported in the immediately available literature. However, some studies on related flavonoids and chalcones, the structural class to which this compound belongs, have indicated potential interactions with DNA or DNA-associated processes. For example, other chalcones have been shown to interfere with DNA replication and DNA double-strand break repair by inhibiting checkpoint kinases like CHK1 and CHK2 elifesciences.orgnih.gov. Flavonoids in general have been noted for potential interactions with DNA topoisomerases and DNA gyrase, enzymes critical for DNA replication and transcription mdpi.com. While these findings pertain to the broader class of compounds, they suggest potential avenues for investigating this compound's interactions with DNA.
Further biophysical studies using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide experimental validation of the binding affinities and thermodynamic parameters of this compound's interactions with specific proteins and DNA. nih.gov
The following table summarizes some reported binding affinities from computational studies involving this compound and protein targets:
| Protein Target | PDB ID (if reported) | Method | Binding Affinity (kcal/mol) | Reference |
| Human Estrogen Receptor alpha (hERα) | 2IOG | Molecular Docking (Glide) | -9.10 | nih.gov |
| FMS-like Tyrosine Kinase 3 (FLT3) | 6JQR | Molecular Docking | -9.2 to -10.2 (range among better compounds) | tandfonline.com |
Note: The binding affinity range for FLT3 includes this compound among other compounds found to have better binding than standards.
Another study utilizing computational prediction tools reported on the plasma protein binding level of this compound. This study predicted a plasma protein binding level of 89.976% for this compound, indicating a potentially weak binding to plasma proteins, which could influence its distribution in the body undip.ac.id.
| Compound | Plasma Protein Binding (%) (Predicted) | Reference |
| This compound | 89.976 | undip.ac.id |
These findings highlight the importance of biophysical and biochemical investigations in understanding the molecular basis of this compound's observed biological effects and in guiding the development of this compound as a potential therapeutic agent.
Structure Activity Relationship Sar Studies of Cycloartocarpesin and Its Analogues
Delineation of Pharmacophores and Key Structural Determinants for Cycloartocarpesin Activity
The biological activities of this compound, including its cytotoxicity against various cancer cell lines and inhibitory effects on enzymes like tyrosinase, are intrinsically linked to its distinct flavonoid structure. This compound is an extended flavonoid with a unique molecular architecture nih.gov.
Studies investigating the antioxidant activity of this compound have highlighted the importance of its hydroxyl groups. Density Functional Theory (DFT) calculations suggest that two of the three O-H groups in this compound are involved in hydrogen bonds. researchgate.net. The antioxidant capacity appears to be related to the planar and semi-quinone structure of its 4′-O-radical and anionic forms in certain environments, indicating that the arrangement and nature of the hydroxyl groups play a crucial role in its radical scavenging activity. researchgate.net.
In the context of cytotoxicity against drug-resistant cancer cells, this compound has demonstrated varying levels of potency across different cell lines researchgate.net. While specific pharmacophore models for this compound's cytotoxic activity were not explicitly detailed in the search results, related studies on flavonoids and chalcones suggest that the presence and position of hydroxyl groups, the planarity of the molecule, and the nature of the heterocyclic rings are significant structural determinants for activity jocpr.com. This compound's ability to induce apoptosis in leukemia cells, mediated by caspase activation and disruption of mitochondrial membrane potential, points towards specific interactions with cellular targets that are dependent on its structural features researchgate.net.
For tyrosinase inhibition, this compound has been identified as a compound with inhibitory activity science.govscience.gov. SAR studies on tyrosinase inhibitors often emphasize the importance of phenolic hydroxyl groups and the structural scaffold for interacting with the enzyme's active site science.govscience.gov. The flavonoid backbone of this compound, along with its hydroxyl substitutions, likely contributes to its ability to bind to and inhibit tyrosinase.
Quantitative Correlation between this compound Structure and Biological Potency
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate structural or physicochemical properties of compounds with their biological activity slideshare.net. While comprehensive QSAR studies solely focused on a large series of this compound analogues were not extensively detailed in the search results, related research on similar flavonoid compounds provides insights into the potential for such correlations.
Studies on the cytotoxicity of related chalcones have developed QSAR models that identified structural features influencing activity and selectivity researchgate.net. These models suggest that modifications to the core structure, such as the addition or removal of functional groups, can significantly alter the potency against cancer cells researchgate.net.
In the context of enzyme inhibition, QSAR analysis has been applied to other natural compounds from Artocarpus species, correlating structural features with inhibitory activity against enzymes like acetylcholinesterase (AChE) utm.my. Physicochemical properties such as Log P, molecular weight, hydrogen bond donors, and hydrogen bond acceptors are commonly used descriptors in QSAR models to predict a compound's biological activity and drug-likeness slideshare.netijera.com.
For this compound, its calculated physicochemical properties, such as molecular weight (352.3 g/mol ), Log P (4.95), topological polar surface area (102.20 Ų), hydrogen bond donors (3), and hydrogen bond acceptors (6), can be used in QSAR models to predict its activity against various targets lipidmaps.orguni.lu. Although specific quantitative correlations for this compound across a wide range of analogues were not found, the principles of QSAR are applicable to understanding how variations in its structure might affect its potency against targets like cancer cells or enzymes.
Below is a table showing the cytotoxic activity (IC50 values) of this compound against various cancer cell lines, which can serve as a basis for future quantitative SAR analysis:
| Cancer Cell Line | IC50 (µM) |
| Leukemia CCRF-CEM | 15.51 |
| Glioblastoma U87MG.ΔEGFR | 49.83 |
| (Other cell lines tested) | 15.51 - 49.83 (range) researchgate.net |
Computational Chemistry Approaches in this compound SAR (e.g., Molecular Docking, QSAR Modeling)
Computational chemistry approaches, particularly molecular docking and QSAR modeling, are valuable tools in SAR studies and drug discovery mdpi.comuneb.br. These methods allow for the prediction of how a molecule interacts with a biological target and how its structural properties relate to its activity.
Molecular docking studies involving this compound have been conducted to explore its potential interactions with specific protein targets. For instance, this compound was included in molecular docking studies investigating potential inhibitors of FLT3, a kinase involved in acute myeloid leukemia (AML) researchgate.net. It was identified as one of the top-performing compounds based on binding affinities, suggesting favorable interactions with the FLT3 protein researchgate.net. Molecular docking aims to predict the preferred binding pose and affinity of a ligand within a protein's binding site, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding mdpi.comuneb.br.
This compound has also been evaluated through molecular docking against the SARS-CoV-2 main protease (Mpro) researchgate.net. These studies utilize computational methods to screen libraries of compounds and predict their binding energy to the target protein, helping to identify potential inhibitors frontiersin.org.
DFT calculations have been employed to study the electronic structure, reactivity, and antioxidant activity of this compound researchgate.net. These calculations can provide detailed information about bond energies, charge distribution, and radical stability, which are crucial for understanding the mechanism of action and identifying reactive centers within the molecule researchgate.net.
While specific QSAR models for this compound itself were not detailed, the application of QSAR in related studies on Artocarpus compounds and other flavonoids demonstrates its relevance to this compound SAR researchgate.netutm.my. QSAR models can be built using various molecular descriptors (physicochemical, structural, electronic) to predict the biological activity of new or untested this compound analogues based on their structures slideshare.net.
Rational Design Principles for Novel this compound Analogues
Rational design is a strategy used to create new molecules with desired functionalities based on an understanding of the relationship between structure and activity wikipedia.orgnih.gov. For this compound, rational design principles can be applied to synthesize novel analogues with potentially improved potency, selectivity, or other pharmacological properties.
Based on SAR insights, rational design of this compound analogues would involve making targeted modifications to the core structure to enhance favorable interactions with specific biological targets or to improve physicochemical properties relevant to absorption, distribution, metabolism, and excretion (ADME). For example, if certain hydroxyl groups are identified as critical for activity (e.g., antioxidant or enzyme inhibition), analogues could be designed with modified substitution patterns or isosteric replacements to probe the importance of these positions researchgate.net.
If molecular docking studies reveal specific amino acid residues in a target protein that interact with certain parts of this compound, analogues could be designed to optimize these interactions through the introduction of complementary functional groups or by rigidifying the molecule to favor the active conformation mdpi.com.
QSAR models, once developed, can serve as predictive tools in rational design, allowing researchers to estimate the potential activity of designed analogues before their synthesis slideshare.net. This can help prioritize which compounds to synthesize and test, making the drug discovery process more efficient.
Furthermore, rational design can involve incorporating structural features known to be important for activity in other related compound classes. For instance, if a particular ring system or functional group is known to enhance the activity of other flavonoids against a specific target, this information could guide the design of this compound analogues incorporating these features. The concept of using top-performing natural products like this compound as scaffolds for designing new drug leads against targets like FLT3 exemplifies a rational design approach researchgate.net.
Pharmacokinetic and Metabolic Fate of Cycloartocarpesin in Preclinical Systems
In Vitro Absorption and Permeability Studies of Cycloartocarpesin
There are no published experimental studies detailing the in vitro absorption and permeability of this compound using standard cell-based assays like the Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA).
However, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening has been performed to predict these properties. One in silico study predicted the Caco-2 cell permeability and human intestinal absorption for this compound. undip.ac.id The results suggest that the compound has moderate permeability. undip.ac.id Another computational analysis also predicted its ADMET properties, noting it as a promising compound based on these virtual screenings. tandfonline.comnih.gov
Table 1: Predicted Absorption and Permeability Properties of this compound (in silico data)
| Parameter | Predicted Value/Classification | Source |
|---|---|---|
| Caco-2 Permeability | Moderate (4-70) | undip.ac.id |
Note: The data in this table are based on computational predictions and have not been experimentally verified.
Metabolic Stability and Identification of this compound Metabolites in Liver Microsomes/Hepatocytes
No experimental data from in vitro studies using liver microsomes or hepatocytes for this compound are available. creative-diagnostics.comsrce.hrevotec.comnuvisan.com Consequently, key parameters such as its metabolic half-life and intrinsic clearance have not been experimentally determined. Furthermore, no studies have been published that identify the specific metabolites formed from the biotransformation of this compound in these preclinical systems.
Tissue Distribution and Excretion Profiles of this compound in Animal Models
There is no published research on the tissue distribution or excretion of this compound in any animal models. nih.govmdpi.comfrontiersin.orgfrontiersin.org Studies that would typically involve administering the compound to preclinical species like rats or mice to measure its concentration in various organs and determine its routes of elimination (e.g., urine, feces) have not been reported. nih.govmdpi.comfrontiersin.orgfrontiersin.org
Translational Potential and Future Research Directions for Cycloartocarpesin
Cycloartocarpesin as a Lead Compound or Scaffold for Novel Therapeutic Development
This compound's inherent biological activities position it as a promising lead compound or molecular scaffold for the development of novel therapeutics. Lead compounds are initial molecules demonstrating potential therapeutic characteristics against a specific biological target or disease, serving as the foundation for further optimization frontiersin.org. The process of lead optimization aims to enhance pharmacological properties, including efficacy, selectivity, stability, and pharmacokinetics, while reducing toxicity frontiersin.orgpion-inc.com.
Studies have investigated the cytotoxicity of this compound against various cancer cell lines, including multi-factorial drug-resistant cells researchgate.netemanresearch.orgfrontiersin.org. Research indicates that this compound can induce G1 cell cycle arrest and apoptosis through the activation of caspases and generation of reactive oxygen species (ROS) emanresearch.org. Notably, the resistance observed against this compound in these studies was lower than that of doxorubicin, highlighting its potential in combating multidrug resistance in cancer emanresearch.org. Computational studies have also explored the potential of this compound as a candidate for liver anticancer drugs, suggesting better stability and affinity compared to existing drugs like lenvatinib (B1674733) based on in silico docking and molecular dynamics simulations targeting the VEGFR2 receptor researchgate.net.
Beyond cancer, this compound has been identified in plants traditionally used for treating infections, suggesting potential antimicrobial applications researchgate.net. Its presence in Morus mesozygia, traditionally used for various ailments, further supports its potential therapeutic relevance scirp.org. The prenyl side chain in prenylated flavonoids like this compound is thought to enhance lipophilicity, potentially leading to increased affinity for biological membranes and improved interaction with target proteins, including P-glycoprotein, which is relevant in multidrug resistance nih.gov.
The diverse activities observed suggest that this compound and its derivatives could serve as scaffolds for designing new molecules with improved potency and specificity for a range of therapeutic targets researchgate.net.
Biotechnological Production and Sustainable Sourcing of this compound
The traditional sourcing of this compound from plants such as Artocarpus and Morus species may face challenges related to sustainability and yield variability scirp.orgnih.govoup.comoup.com. Biotechnological approaches offer promising avenues for the sustainable production of this compound.
Plant cell cultures, including callus cultures, have been explored for the production of various secondary metabolites, including flavonoids researchgate.net. While the production of some prenylated flavonoids in callus cultures has been reported, optimizing conditions for high yields of specific compounds like this compound requires further research researchgate.net.
Sustainable sourcing of natural products is becoming increasingly important, driven by environmental concerns and the need for reliable supply chains researchgate.net. Biotechnological methods, such as precision fermentation and engineered microorganisms, are emerging as sustainable alternatives for producing complex biomolecules that are otherwise difficult or unsustainable to obtain from natural sources sagentia.com. These approaches can potentially provide a consistent and scalable supply of this compound.
Unexplored Biological Activities and Mechanistic Pathways of this compound
While some biological activities of this compound, particularly its cytotoxicity against cancer cells, have been investigated, there remain unexplored areas regarding its full spectrum of biological effects and the underlying mechanistic pathways.
The detailed molecular mechanisms by which this compound exerts its observed activities, such as apoptosis induction and cell cycle arrest, warrant further in-depth investigation emanresearch.org. Understanding the specific protein targets and signaling pathways modulated by this compound is crucial for its development as a therapeutic agent. Research into the mechanistic pathways of other related chalcones and flavonoids has revealed diverse mechanisms, including the modulation of apoptotic pathways, cell cycle regulation, and inhibition of signaling pathways nih.govnih.govnih.gov.
Given its presence in plants with traditional medicinal uses, exploring other potential biological activities, such as anti-inflammatory, antioxidant (beyond radical scavenging activity which has been computationally studied cdnsciencepub.comacs.org), antiviral, or antimicrobial effects, could reveal new therapeutic applications researchgate.netoup.comoup.com. Computational studies have provided insights into the radical scavenging activity of this compound, but experimental validation and exploration of other antioxidant mechanisms are needed cdnsciencepub.comacs.org.
Investigating the interaction of this compound with various biological targets using advanced techniques like proteomics and metabolomics could uncover novel activities and provide a more comprehensive understanding of its pharmacological profile.
Advances in Synthetic Biology for this compound Production and Derivatization
Synthetic biology offers powerful tools for the de novo synthesis and engineering of biological systems for the production of valuable compounds tecan.comadlittle.com. This field holds significant potential for the production and derivatization of this compound.
Engineering microorganisms, such as bacteria or yeast, with the metabolic pathways required for this compound biosynthesis could provide a highly efficient and controlled production method tecan.comnih.gov. This approach can overcome limitations associated with plant extraction, such as low yields and dependence on environmental factors.
Furthermore, synthetic biology can be used for the targeted derivatization of this compound. By engineering enzymatic pathways, novel this compound analogs with potentially improved potency, selectivity, or pharmacokinetic properties could be synthesized adlittle.com. This directed evolution or rational design approach facilitated by synthetic biology can accelerate the process of identifying and producing superior therapeutic candidates based on the this compound scaffold nih.gov. Advances in automation and high-throughput techniques within synthetic biology can further expedite the design-build-test cycle for optimizing production strains and generating diverse libraries of this compound derivatives sagentia.comtecan.comadlittle.com.
The integration of computational approaches, such as metabolic modeling and enzyme engineering, with synthetic biology techniques can streamline the development of efficient microbial cell factories for this compound production and derivatization frontiersin.orgadlittle.com.
Conclusion and Outlook on Cycloartocarpesin Research
Synthesis of Key Research Findings and Contributions to Cycloartocarpesin Knowledge
Key research findings have established this compound as a bioactive compound with multiple reported effects. It is known to be a naturally occurring pyranoflavonoid found in various parts of Artocarpus species, including Artocarpus heterophyllus (jackfruit) and Artocarpus elasticus. nih.govnih.gov
Studies have demonstrated the cytotoxic potential of this compound against several cancer cell lines, including multidrug-resistant variants. Notably, it has shown cytotoxic effects against leukemia (CCRF-CEM) and hepatocarcinoma (HepG2) cells, with reported IC50 values in the micromolar range. Research indicates that this compound can induce apoptosis in certain cancer cells, suggesting a mechanism for its cytotoxic activity.
Beyond its effects on cancer cells, this compound has also exhibited antioxidant properties, as demonstrated in DPPH scavenging assays. Furthermore, it has been identified as a mushroom tyrosinase inhibitor, an activity relevant to applications in managing hyperpigmentation and preventing enzymatic browning. nih.gov
In silico investigations have provided insights into potential molecular targets. These studies suggest that this compound may act as a liver anticancer candidate by binding to the VEGFR2 receptor. Computational analysis also indicates its potential to bind to quadruplex structures, which could be linked to its anticancer effects. Density Functional Theory (DFT) studies have explored the compound's structure, reactivity, and radical scavenging capacity, proposing a potential photo-protective role through UV radiation filtration.
The following table summarizes some reported cytotoxic activities:
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | CCRF-CEM | 15.51 | |
| This compound | HepG2 | 23.95 | |
| This compound | U87MG.ΔEGFR | 49.83 |
Remaining Challenges and Future Research Imperatives for this compound
Despite the promising findings, significant challenges and areas for future research remain in fully understanding and potentially utilizing this compound. A key imperative is the need for more detailed investigations into the precise molecular mechanisms underlying its observed biological activities, particularly its cytotoxic and antioxidant effects.
While in vitro and in silico studies have provided initial evidence, there is a critical need for more in vivo research to validate these findings and assess the compound's efficacy and behavior within a biological system. The complex nature of natural product extracts, from which this compound is isolated, presents challenges in attributing observed effects solely to this single compound and necessitates further study of potential synergistic or antagonistic interactions with other co-isolated compounds. New methodologies for evaluating the combined effects of natural product components are needed.
Furthermore, understanding the disposition mechanisms and potential drug interactions of natural products like this compound is crucial for assessing their safety and efficacy, representing a significant knowledge gap that requires further investigation. Future research should also explore the potential pro-oxidant activity of this compound, particularly in the presence of metal ions such as copper, as this activity can be relevant to its anticancer properties.
Broader Scientific Implications of this compound Research in Natural Products and Medicinal Chemistry
Research on this compound holds broader implications for the fields of natural products and medicinal chemistry. Its study contributes to the growing body of knowledge on the biological activities of prenylated flavonoids, a diverse group of natural compounds with significant pharmacological potential. The consistent isolation of this compound from various Artocarpus species reinforces the importance of these plants as valuable sources for the discovery of bioactive natural products. nih.gov
The investigation of this compound's cytotoxic effects, especially against multidrug-resistant cancer cell lines, is particularly significant in the context of the ongoing challenge of drug resistance in cancer therapy. Such research contributes to the search for novel agents capable of overcoming these resistance mechanisms.
Furthermore, the application of advanced computational techniques, such as in silico docking and DFT studies, in the research of this compound exemplifies the increasing integration of these methods in natural product research and medicinal chemistry to predict activity, understand mechanisms, and guide experimental studies.
As a compound exhibiting multiple activities (cytotoxic, antioxidant, enzyme inhibition), this compound serves as an example of the potential for natural products to yield multi-targeted compounds, which are increasingly sought after in drug discovery for complex diseases. nih.gov Continued research on this compound and similar natural compounds is vital for the discovery and development of new therapeutic agents.
Q & A
Q. What are the standard methodologies for isolating and purifying cycloartocarpesin from natural sources?
this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex) and HPLC. Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm its molecular formula (C₂₀H₁₆O₆) and exact mass (352.0668534 or 352.0893014) . Purity validation requires ≥95% HPLC peak area integration, with comparisons to authenticated reference standards.
Q. How is this compound’s cytotoxicity assessed in multi-drug-resistant cancer cell lines?
Cytotoxicity is evaluated using standardized assays like MTT or resazurin-based viability tests. For example, IC₅₀ values are determined in cell lines such as HepG2 (liver cancer) and drug-resistant subtypes, with dose-response curves (0–100 µM) over 48–72 hours. Positive controls (e.g., doxorubicin) and normalization to untreated cells are critical for reproducibility .
Q. What analytical techniques are used to quantify this compound in plant extracts?
Quantification employs HPLC coupled with UV-Vis detection (λ = 280 nm) or tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. Calibration curves (1–100 µg/mL) are validated for linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) .
Advanced Research Questions
Q. What mechanisms underlie this compound’s selective toxicity in cancer cells versus normal cells?
Mechanistic studies combine transcriptomics (RNA-seq) and proteomics (Western blot/LC-MS) to identify pathways like oxidative stress induction (ROS assays) or apoptosis modulation (caspase-3/7 activation). Comparative analyses between cancer (e.g., HepG2) and non-cancerous cell lines (e.g., HEK293) are essential to validate selectivity .
Q. How can researchers address contradictions in reported IC₅₀ values across studies?
Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay protocols. Standardization via guidelines like the Minimum Information About a Cellular Assay (MIACA) and inter-laboratory validation using reference compounds (e.g., paclitaxel) improve cross-study comparability .
Q. What experimental designs are optimal for studying this compound’s synergism with chemotherapeutic agents?
Synergy is assessed using the Chou-Talalay combination index (CI) method. Dose-matrix experiments (e.g., 5×5 concentrations of this compound + doxorubicin) with CompuSyn software quantify CI values (CI < 1 indicates synergy). Flow cytometry (Annexin V/PI staining) further validates apoptotic synergy .
Q. How can in silico modeling predict this compound’s molecular targets and pharmacokinetics?
Molecular docking (AutoDock Vina) against cancer-related proteins (e.g., Bcl-2, topoisomerase II) and ADMET prediction tools (SwissADME, pkCSM) assess target affinity, bioavailability, and toxicity. Validation requires in vitro binding assays (SPR) and pharmacokinetic profiling in rodent models .
Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical trials?
Semi-synthesis from abundant precursors (e.g., naringenin) via regioselective hydroxylation or microbial biotransformation (e.g., Aspergillus spp.) improves yield. Process optimization using design of experiments (DoE) identifies critical parameters (pH, temperature) for reproducibility .
Methodological Guidance
Q. How should researchers design dose-escalation studies for in vivo toxicity profiling?
Follow OECD Guideline 423, administering this compound (oral/i.p.) in rodents at 10, 50, and 200 mg/kg. Monitor hematological, hepatic, and renal parameters for 14 days. Histopathology (H&E staining) and LC-MS tissue distribution analysis ensure comprehensive safety evaluation .
Q. What statistical approaches resolve data variability in antioxidant vs. pro-oxidant effects of this compound?
Multivariate analysis (MANOVA) distinguishes context-dependent effects. For example, DCFH-DA assays (ROS quantification) under normoxic vs. hypoxic conditions, paired with post hoc tests (Tukey’s HSD), clarify dose- and environment-dependent outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
